molecular formula C27H29N7O3 B12464681 N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide

Cat. No.: B12464681
M. Wt: 499.6 g/mol
InChI Key: BYOCDZNOVVHRFO-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dichloro-1,3,5-triazine with 4-methoxyaniline to form an intermediate, which is then reacted with 2,3-dimethylaniline and glycine to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution: Halogens (Cl~2~, Br2), nitrating agents (HNO~3~/H~2~SO~4~)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines .

Scientific Research Applications

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide stands out due to its unique combination of triazine and glycinamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H29N7O3

Molecular Weight

499.6 g/mol

IUPAC Name

2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C27H29N7O3/c1-17-6-5-7-23(18(17)2)31-24(35)16-28-25-32-26(29-19-8-12-21(36-3)13-9-19)34-27(33-25)30-20-10-14-22(37-4)15-11-20/h5-15H,16H2,1-4H3,(H,31,35)(H3,28,29,30,32,33,34)

InChI Key

BYOCDZNOVVHRFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

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